molecular formula C11H15BBrNO2 B158967 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane CAS No. 133468-58-3

2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane

Cat. No.: B158967
CAS No.: 133468-58-3
M. Wt: 283.96 g/mol
InChI Key: OSYBCIKXYVRFGE-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane is a boron-containing heterocyclic compound It is characterized by the presence of a bromophenyl group and a dioxazaborocane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane typically involves the reaction of 4-bromophenylboronic acid with appropriate diols under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki-Miyaura coupling reaction. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reactants and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding boronic acids or alcohols.

    Reduction: Formation of boron-containing alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane involves its interaction with molecular targets through its boron atom. The boron atom can form stable complexes with various biomolecules, which can influence biological pathways. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, releases high-energy particles that selectively destroy the cancer cells .

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylboronic acid: Similar in structure but lacks the dioxazaborocane ring.

    2-(4-Bromophenyl)ethanol: Contains a bromophenyl group but has an ethanol moiety instead of the dioxazaborocane ring.

    4-Bromophenylacetic acid: Contains a bromophenyl group with an acetic acid moiety.

Uniqueness

2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane is unique due to the presence of both a bromophenyl group and a dioxazaborocane ring. This combination imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and potential therapeutic uses .

Properties

IUPAC Name

2-(4-bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BBrNO2/c1-14-6-8-15-12(16-9-7-14)10-2-4-11(13)5-3-10/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYBCIKXYVRFGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCN(CCO1)C)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BBrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50928124
Record name 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50928124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133468-58-3
Record name 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50928124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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